trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Vue d'ensemble

Description

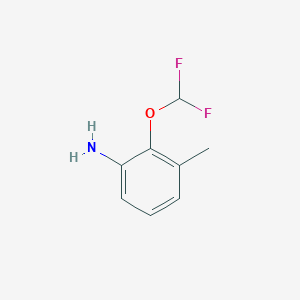

“trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine” is a chemical compound with the CAS Number: 1260670-31-2. It has a molecular weight of 220.31 . The IUPAC name for this compound is [(3S,4S)-4-amino-1-benzyl-3-piperidinyl]methanol .

Molecular Structure Analysis

The InChI code for “trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine” is 1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It should be stored at a temperature of 2-8°C . The predicted boiling point is 326.7±37.0°C and the predicted density is 1.090±0.06 g/cm3 .Applications De Recherche Scientifique

Role in Drug Design and Synthesis

Piperidines, including trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . The specific mechanisms and effectiveness can vary depending on the specific derivative and the virus .

Antimalarial Applications

Piperidine derivatives are used in the synthesis of antimalarial drugs . These compounds can interfere with the life cycle of malaria parasites, inhibiting their growth and reproduction .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, making them useful in treating a variety of infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation in the body, making them useful in the treatment of various conditions .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . They can help manage symptoms of various psychiatric disorders, including schizophrenia .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of eye contact .

Mécanisme D'action

Target of Action

The primary target of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, also known as (trans-4-amino-1-benzylpiperidin-3-yl)methanol, is the cholinesterase enzyme, specifically acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, thereby terminating synaptic transmission. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission .

Mode of Action

The compound interacts with the active site of AChE, binding to the enzyme and preventing it from hydrolyzing acetylcholine. This inhibition is achieved through the benzyl-piperidine group, which binds effectively to the catalytic site of AChE, interacting with key amino acid residues such as tryptophan and phenylalanine . This binding results in a reversible inhibition of the enzyme, leading to prolonged action of acetylcholine at cholinergic synapses.

Biochemical Pathways

By inhibiting AChE, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine affects the cholinergic pathway. The increased acetylcholine levels enhance cholinergic signaling, which can influence various physiological processes including muscle contraction, memory formation, and cognitive function. The downstream effects include improved synaptic plasticity and potential neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with good bioavailability. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes hydroxylation and conjugation. The metabolites are excreted mainly via the kidneys .

Result of Action

At the molecular level, the inhibition of AChE by trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine leads to increased acetylcholine levels in the synaptic cleft. This results in enhanced cholinergic transmission, which can improve cognitive functions and muscle control. At the cellular level, the compound may promote neurogenesis and synaptic plasticity, contributing to its potential therapeutic effects in neurodegenerative diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. The presence of other cholinesterase inhibitors or drugs that affect cholinergic transmission can also modulate its efficacy .

: Source

Propriétés

IUPAC Name |

[(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCYWYTZXZUBOO-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1N)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653116 | |

| Record name | [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177198-30-9, 1260670-31-2 | |

| Record name | [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-Dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid](/img/structure/B3418486.png)

![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)

![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)